molecular formula C9H15N3O B13277444 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol

Cat. No.: B13277444
M. Wt: 181.23 g/mol
InChI Key: TYKNEILAENNIKR-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a cyclohexane ring substituted with a triazole ring and a hydroxyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring . The cyclohexane ring can be introduced through subsequent reactions involving cyclohexanone or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed for substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-Triazol-4-yl)cyclohexan-1-ol: Lacks the methyl group on the triazole ring.

    2-(1-Methyl-1H-1,2,4-triazol-3-yl)cyclohexan-1-ol: Contains a different triazole isomer.

    2-(1-Phenyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol: Substituted with a phenyl group instead of a methyl group.

Uniqueness

2-(1-Methyl-1H-1,2,3-triazol-4-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the triazole ring can affect its binding affinity to molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(1-methyltriazol-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C9H15N3O/c1-12-6-8(10-11-12)7-4-2-3-5-9(7)13/h6-7,9,13H,2-5H2,1H3

InChI Key

TYKNEILAENNIKR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)C2CCCCC2O

Origin of Product

United States

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